Molecular Weight and Lipophilicity Advantage for CNS Drug Discovery vs. Lonazolac and Pirazolac
The target compound (MW 202.21, XLogP3-AA = 1.4) [1] is substantially smaller and less lipophilic than the clinically used pyrazole-acetic acid drugs lonazolac (MW 312.75, LogP = 3.38) [2] and pirazolac (MW 330.75, LogP = 3.96) . This translates to a >110 Da molecular weight reduction and a >100-fold theoretical decrease in octanol-water partition coefficient relative to pirazolac. For CNS drug discovery programs, physicochemical properties within the ranges MW < 400, LogP < 5, and TPSA < 90 Ų are preferred; the target compound's TPSA of 55.1 Ų [1] meets these criteria with substantial margin, whereas lonazolac and pirazolac exceed the optimal CNS LogP range.
| Evidence Dimension | Molecular weight and computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 202.21 g/mol, XLogP3-AA = 1.4, TPSA = 55.1 Ų |
| Comparator Or Baseline | Lonazolac: MW = 312.75 g/mol, LogP = 3.38; Pirazolac: MW = 330.75 g/mol, LogP = 3.96 |
| Quantified Difference | ΔMW = -110.5 to -128.5 g/mol (35% reduction); ΔLogP = -1.98 to -2.56 units (6- to 100-fold lower lipophilicity) |
| Conditions | Computed physicochemical properties from PubChem, SIELC, ZINC, and ChemSpider databases |
Why This Matters
Lower molecular weight and lipophilicity improve the probability of favorable blood-brain barrier penetration and reduce the risk of non-specific protein binding and off-target effects in CNS programs.
- [1] PubChem. Compound Summary for CID 13036402, 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid. XLogP3-AA = 1.4, TPSA = 55.1 Ų. 2026. View Source
- [2] SIELC. Lonazolac. Molecular Weight 312.750, LogP 3.38. 2018. View Source
